molecular formula C13H11FO2 B1322002 [4-(4-Fluorophenoxy)phenyl]methanol CAS No. 167091-96-5

[4-(4-Fluorophenoxy)phenyl]methanol

Cat. No.: B1322002
CAS No.: 167091-96-5
M. Wt: 218.22 g/mol
InChI Key: CDHGTLMRIKSFII-UHFFFAOYSA-N
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Description

[4-(4-Fluorophenoxy)phenyl]methanol: is an organic compound with the molecular formula C13H11FO2 and a molecular weight of 218.22 g/mol . It is a useful research chemical for organic synthesis and other chemical processes. The compound consists of a phenyl ring substituted with a fluorophenoxy group and a methanol group, making it a versatile building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Fluorophenoxy)phenyl]methanol typically involves the reaction of 4-fluorophenol with 4-bromobenzyl alcohol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide . The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(4-Fluorophenoxy)phenyl]methanol can undergo oxidation reactions to form the corresponding or derivatives.

    Reduction: The compound can be reduced to form the corresponding or derivatives.

    Substitution: It can participate in various substitution reactions, such as or , to introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents like or in acidic conditions.

    Reduction: Reagents such as or .

    Substitution: Conditions vary depending on the desired substitution, but common reagents include (e.g., chlorine, bromine) and (e.g., nitric acid).

Major Products:

    Oxidation: Formation of or .

    Reduction: Formation of .

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential biological activity and interactions with biological targets.

Medicine:

  • Explored for its potential therapeutic applications, although specific uses are not well-documented.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of [4-(4-Fluorophenoxy)phenyl]methanol is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. Further research is needed to elucidate the precise pathways and targets involved.

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(4-fluorophenoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHGTLMRIKSFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-(4-fluorophenoxy)benzaldehyde (10 g, 46.3 mmol) in methanol (50 mL) was added NaBH4 (1.750 g, 46.3 mmol) portionwise, after addition the mixture was stirred at room temperature overnight. After removing the solvent, the residue was diluted with DCM (50 mL), the suspension was filtered though a pad of Celite, the filtrate was concentrated to afford the title compound (7 g, 30.5 mmol, 65.9% yield) as a gray solid. LCMS: rt=1.49 min, [M+H+]=219
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
65.9%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Lithium aluminum hydride (0.25 g, 6.69 mmol) was slurried in 20 ml of dry diethyl ether and cooled in an ice bath. The ethyl 4-(4-fluorophenoxy)benzoate (2.32 g, 8.91 mmol) in 5 ml of dry diethyl ether was added dropwise and the reaction was stirred at room temperature overnight. More lithium aluminum hydride (0.25 g) was added and the reaction was stirred for four hours. The reaction was carefully quenched by sequential addition of 0.5 ml of water, 0.5 ml of 15% NaOH solution in water, and 1.5 ml of water. The resulting white precipitate was filtered using celite and washed with diethyl ether and discarded. The filtrate and washings were combined and concentrated to afford 1.92 g (99%) of the subtitle compound.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
ethyl 4-(4-fluorophenoxy)benzoate
Quantity
2.32 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
99%

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